Triglycerol stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triglycerol stearate, also known as triglycerol monostearate, is a compound formed by the esterification of glycerol with stearic acid. It is a type of glycerolipid, specifically a triester, where three molecules of glycerol are esterified with one molecule of stearic acid. This compound is commonly used as an emulsifier in food, cosmetics, and pharmaceuticals due to its ability to stabilize mixtures of oil and water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triglycerol stearate can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of an acidic catalyst, such as sulfuric acid, to promote ester bond formation. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete esterification.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves mixing glycerol and stearic acid in large reactors, followed by heating and stirring to achieve uniform mixing and reaction. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Triglycerol stearate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and stearic acid.

Saponification: When treated with a strong base, such as sodium hydroxide, this compound undergoes saponification to form glycerol and sodium stearate (soap).

Oxidation: this compound can be oxidized to produce various oxidation products, including aldehydes, ketones, and carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.

Saponification: Sodium hydroxide, water, elevated temperature.

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), controlled temperature.

Major Products Formed:

Hydrolysis: Glycerol and stearic acid.

Saponification: Glycerol and sodium stearate.

Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

Aplicaciones Científicas De Investigación

Food Science Applications

Nutritional Enhancement

Triglycerol stearate is utilized in food products to enhance nutritional profiles. Research indicates that incorporating structured triacylglycerols can improve the physicochemical and sensory properties of various food items. For example, studies have shown that mayonnaise enriched with this compound synthesized from medium-chain fatty acids and rice bran oil exhibits improved oxidative stability compared to standard products .

Product Formulations

The incorporation of this compound in formulations such as cookies, energy bars, and yogurt drinks has been evaluated for its ability to provide low-calorie energy sources while maintaining flavor and texture. The use of natural antioxidants from plant sources like moringa leaves has further enhanced the stability of these products .

| Food Product | Triglycerol Source | Key Benefits |

|---|---|---|

| Mayonnaise | Medium-chain fatty acids | Improved stability and sensory qualities |

| Cookies | Oleic acid-rich moringa oil | Enhanced flavor and health benefits |

| Energy Bars | Omega-3 enriched fish oil | Nutritional boost |

| Yogurt Drinks | Omega-6 enriched flaxseed oil | Low-calorie energy source |

Health Applications

Postprandial Lipid Management

Studies have demonstrated that the consumption of this compound can lead to reduced postprandial lipemia, which is beneficial for managing lipid levels after meals. A randomized crossover trial revealed that meals containing a synthetic, randomized stearic acid-rich triacylglycerol resulted in a significant decrease in plasma triacylglycerol levels compared to traditional fats like cocoa butter .

Adiposity and Insulin Sensitivity

Another study highlighted the effects of high dietary stearate on metabolic health. Mice fed high-fat diets rich in stearate showed increased adiposity and impaired insulin sensitivity, suggesting that while this compound can be beneficial in moderation, excessive intake may lead to adverse health outcomes .

Cosmetic Applications

Safety and Efficacy in Cosmetics

this compound is widely used in cosmetic formulations due to its emollient properties. The safety assessment indicates that it is safe for topical application across various cosmetic products, including skin creams and hair conditioners. The increasing use of triglycerides in baby products has notably risen due to their gentle nature .

Case Study 1: Structured Triacylglycerols in Mayonnaise

A study investigated the incorporation of structured triacylglycerols into mayonnaise formulations. The results showed that the product not only retained its sensory appeal but also exhibited enhanced oxidative stability when compared with conventional mayonnaise products. This case emphasizes the potential of this compound in improving food product quality while adhering to consumer health demands .

Case Study 2: Dietary Impacts on Lipid Profiles

In a clinical setting, a trial involving hypercholesterolemic subjects assessed the effects of diets rich in either palmitic acid or this compound. The findings indicated no significant differences in plasma cholesterol levels between the two diets, underscoring the potential of this compound as a viable alternative fat source without compromising lipid profiles .

Mecanismo De Acción

The mechanism of action of triglycerol stearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound’s hydrophilic glycerol backbone and hydrophobic stearic acid tail allow it to interact with both water and oil phases, forming a stable interface. This property makes it an effective emulsifier in various applications.

Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it functions mainly as an emulsifier. in biological systems, it can interact with lipid membranes and influence membrane fluidity and stability.

Comparación Con Compuestos Similares

Triglycerol stearate can be compared with other similar compounds, such as:

Glyceryl monostearate: A monoester of glycerol and stearic acid, used as an emulsifier and thickening agent.

Glyceryl distearate: A diester of glycerol and stearic acid, used as an emulsifier and stabilizer.

Triglycerol monolaurate: An ester of glycerol and lauric acid, used as an emulsifier and antimicrobial agent.

Uniqueness: this compound is unique due to its specific combination of glycerol and stearic acid, which provides it with distinct emulsifying properties. Its ability to stabilize emulsions and its compatibility with various formulations make it a valuable compound in multiple industries.

Actividad Biológica

Triglycerol stearate, a triacylglycerol predominantly composed of stearic acid, has garnered attention for its biological activities, particularly in the context of cancer research and metabolic health. This compound is a derivative of glycerol and fatty acids, and its biological implications are significant in various physiological processes.

Apoptosis Induction in Cancer Cells

Research indicates that this compound can induce apoptosis selectively in cancer cells, particularly breast cancer cells. A study demonstrated that stearate activates protein kinase C (PKC), leading to increased caspase-3 activity, a key player in the apoptotic pathway. The activation of PKC was shown to be crucial for stearate-induced apoptosis, suggesting a potential therapeutic role for dietary stearate in cancer prevention or treatment .

Metabolic Effects

this compound influences metabolic pathways related to fatty acid metabolism. In a study involving metabolic flux analysis, it was found that stearate affects cellular senescence and proliferation in tumor cells. Specifically, stearate inhibited cell proliferation while oleate appeared to reverse the senescent phenotype induced by silencing CPT1C, a key regulator of fatty acid metabolism .

2. Physiological Impacts

Postprandial Lipid Metabolism

The structure of this compound influences postprandial lipaemia, which is critical for understanding cardiovascular health. Research indicates that different structures of triacylglycerols can lead to varying rates of digestion and absorption, potentially affecting risk factors for coronary heart disease (CHD) by influencing thrombotic and atherogenic processes .

Table 1: Summary of Key Studies on this compound

4. Safety and Toxicology

While this compound is generally recognized as safe (GRAS) for human consumption, studies on related compounds like glyceryl stearate indicate that acute toxicity is low when consumed in typical dietary amounts . Long-term studies have shown no significant adverse effects across generations in animal models .

5. Conclusion

This compound exhibits notable biological activity with implications for cancer therapy and metabolic health. Its ability to induce apoptosis in cancer cells through specific signaling pathways highlights its potential as a dietary component with therapeutic benefits. Furthermore, understanding its role in lipid metabolism can inform dietary recommendations aimed at reducing cardiovascular risk.

Propiedades

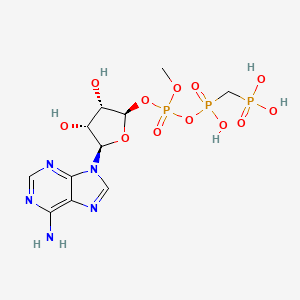

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXKOCMUOOWGDP-HCWZZVAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.